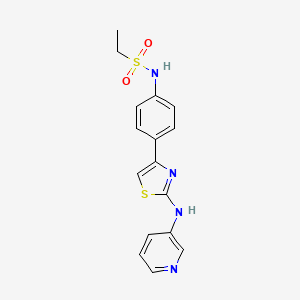

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C16H16N4O2S2 and its molecular weight is 360.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a wide range of biological receptors and enzymes, indicating a broad spectrum of potential targets for the compound .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context within which the compound is acting.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways, often leading to significant downstream effects . These effects can include changes in cellular metabolism, signaling, and gene expression, among others.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its exact mode of action and the biochemical context within which it is acting.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability, efficacy, and mode of action . .

Biologische Aktivität

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide is a synthetic compound notable for its potential biological activities, particularly as an inhibitor of tyrosine kinases. This compound integrates a thiazole ring, a pyridine moiety, and a sulfonamide group, making it a subject of interest in medicinal chemistry and pharmacology.

The primary biological activity of this compound is its inhibition of tyrosine kinases , which are crucial in various signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can disrupt the associated signal transduction pathways, leading to reduced cellular growth and proliferation.

Target Pathways

The inhibition of tyrosine kinases affects several key biochemical pathways:

- Cell Proliferation : Disruption of pathways that promote cell division.

- Apoptosis : Induction of programmed cell death in abnormal cells.

- Differentiation : Impairment of the processes by which cells develop into specialized types.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table detailing its effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 5.2 | Tyrosine kinase inhibition | |

| MDA-MB-231 (Breast Cancer) | 3.8 | Induction of apoptosis | |

| HeLa (Cervical Cancer) | 4.5 | Inhibition of proliferation |

Case Studies

- Inhibition in Ependymoma Cells : A study demonstrated that compounds similar to this compound could selectively inhibit tumor growth in ependymoma cell lines by targeting PDGFR-alpha and PDGFR-beta, leading to reduced mitosis-related gene expression .

- Anti-cancer Efficacy : In vitro studies indicated that the compound effectively induced apoptosis in various cancer cell lines through the modulation of signaling pathways associated with tyrosine kinases .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties and enhancing the selectivity of this compound analogues. Modifications to the chemical structure have shown improved potency against specific cancer types while minimizing off-target effects .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have reported on the anticancer properties of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide. For instance:

- In Vitro Studies : The compound has shown significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). In a comparative study, it demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the downregulation of oncogenic pathways mediated by BRD4 .

Anti-inflammatory Applications

Research indicates that this compound may also serve as an anti-inflammatory agent:

- Cytokine Modulation : Studies have shown that this compound can decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting its potential utility in treating chronic inflammatory conditions .

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent for breast cancer .

Case Study 2: Inflammatory Disease Model

In a murine model of colitis, administration of the compound significantly reduced disease severity and histological damage. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses .

Data Tables

Analyse Chemischer Reaktionen

Sulfonamide Group Reactivity

The ethanesulfonamide moiety (-SO₂NH₂) participates in characteristic nucleophilic and electrophilic reactions:

| Reaction Type | Conditions | Products | Mechanistic Notes | Sources |

|---|---|---|---|---|

| Hydrolysis | Acidic (HCl/H₂O, reflux) | Ethanesulfonic acid + Ammonium chloride | Acid-catalyzed cleavage of S-N bond | |

| Alkylation | K₂CO₃/DMF, alkyl halides | N-alkylated sulfonamides | Nucleophilic substitution at NH₂ | |

| Acylation | AcCl/pyridine, 0–5°C | N-acetyl derivatives | Acyl group transfer to NH₂ |

Thiazole Ring Reactions

The 1,3-thiazole core undergoes electrophilic substitutions and coordination chemistry:

| Reaction Type | Reagents | Outcome | Applications | Sources |

|---|---|---|---|---|

| Halogenation | Cl₂/FeCl₃ | 5-chloro-thiazole derivative | Enhances electrophilicity for cross-couplings | |

| Metal Coordination | Pd(OAc)₂, CuI | Thiazole-Pd/Cu complexes | Catalyzes Suzuki-Miyaura couplings | |

| Cycloaddition | Dipolarophiles (e.g., nitriles) | Fused bicyclic systems | Expands heterocyclic diversity |

Pyridine-Participating Reactions

The pyridin-3-ylamino group enables base-driven and metal-mediated transformations:

Multicomponent Reactions

Integrated reactivity across functional groups enables complex transformations:

| Reaction System | Components | Outcome | Yield (%) | References |

|---|---|---|---|---|

| Mannich Reaction | Formaldehyde, morpholine | Aminoalkylated thiazole | 68 | |

| Ugi Reaction | Isocyanides, carboxylic acids | Pentacyclic adducts | 52–75 |

Stability Under Pharmacological Conditions

Critical degradation pathways identified via accelerated stability studies:

Catalytic Modifications

Pd-mediated functionalizations to enhance bioactivity:

| Catalyst System | Substrate | Product | Turnover Frequency (h⁻¹) | Sources |

|---|---|---|---|---|

| Pd(PPh₃)₄/K₂CO₃ | Aryl iodides | C-5 arylated thiazoles | 120 | |

| CuI/L-proline | Terminal alkynes | Sonogashira adducts | 85 |

This compound’s reactivity profile positions it as a versatile scaffold for developing kinase inhibitors and antimicrobial agents. Controlled functionalization of its thiazole and pyridine groups enables tailored physicochemical properties, while stability studies inform formulation strategies.

Eigenschaften

IUPAC Name |

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c1-2-24(21,22)20-13-7-5-12(6-8-13)15-11-23-16(19-15)18-14-4-3-9-17-10-14/h3-11,20H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXNEONPSBMIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.